2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
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Overview
Description
2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a 4-chlorophenyl group attached to an acetyl group, which is further connected to a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves the condensation of 4-chlorobenzoyl chloride with tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE can be compared with other similar compounds, such as:
1-[(4-Methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline: Similar structure but with a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
1-[(4-Fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline: Contains a fluorine atom, which can influence its reactivity and biological activity.
1-[(4-Bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H16ClNO |
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Molecular Weight |
285.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C17H16ClNO/c18-15-9-7-13(8-10-15)12-17(20)19-11-3-5-14-4-1-2-6-16(14)19/h1-2,4,6-10H,3,5,11-12H2 |
InChI Key |
GMJFENSXEHVBPD-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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